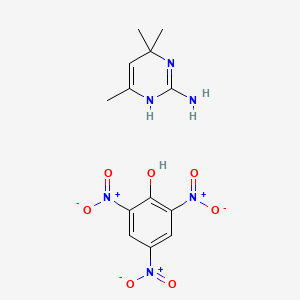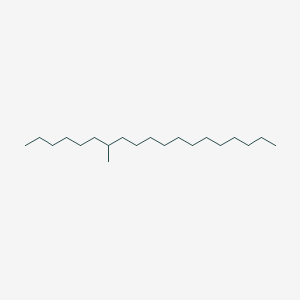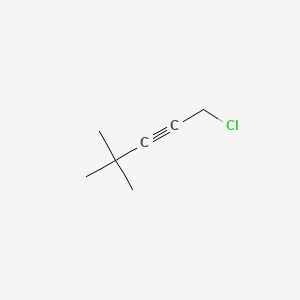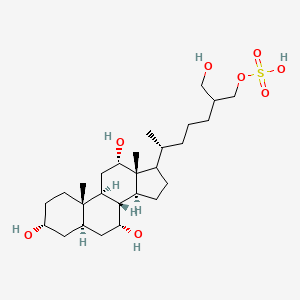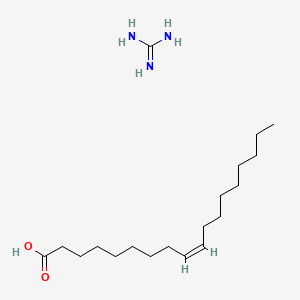![molecular formula C14H12N2O3 B14633409 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one CAS No. 52566-54-8](/img/structure/B14633409.png)
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered significant interest due to its potential therapeutic properties. This compound belongs to the class of benzoxazines, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 2-aminophenols with dibenzoylacetylene. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the benzoxazine ring . The reaction conditions generally include the use of methanol as a solvent and room temperature conditions, making the process relatively straightforward and efficient .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. The compound’s anticancer properties are believed to result from its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Shares a similar core structure but lacks the phenylamino group.
2-Amino-2H-1,4-benzoxazin-3(4H)-one: Similar structure but with an amino group instead of the hydroxy(phenyl)amino group.
Uniqueness
2-[Hydroxy(phenyl)amino]-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxy and phenylamino groups, which contribute to its diverse biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
52566-54-8 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-(N-hydroxyanilino)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H12N2O3/c17-13-14(16(18)10-6-2-1-3-7-10)19-12-9-5-4-8-11(12)15-13/h1-9,14,18H,(H,15,17) |
InChI-Schlüssel |
MKTLPOHOOCHOTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2C(=O)NC3=CC=CC=C3O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



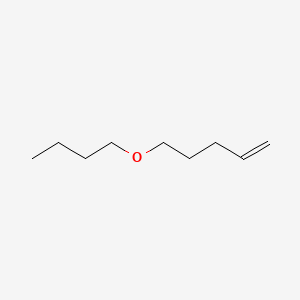
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)

